12-(4-Sulfophenyl)dodecanoic acid

Catalog No.
S13308778
CAS No.
M.F
C18H28O5S
M. Wt
356.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-(4-Sulfophenyl)dodecanoic acid

Product Name

12-(4-Sulfophenyl)dodecanoic acid

IUPAC Name

12-(4-sulfophenyl)dodecanoic acid

Molecular Formula

C18H28O5S

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C18H28O5S/c19-18(20)11-9-7-5-3-1-2-4-6-8-10-16-12-14-17(15-13-16)24(21,22)23/h12-15H,1-11H2,(H,19,20)(H,21,22,23)

InChI Key

GITQZEZNMGYVCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCCCC(=O)O)S(=O)(=O)O

The IUPAC name for this compound, 2-(4-sulfophenyl)dodecanoic acid, reflects its precise structural organization. The molecule consists of three primary components:

  • A dodecanoic acid backbone (12-carbon alkyl chain terminating in a carboxylic acid group).
  • A sulfophenyl group (benzene ring with a sulfonic acid substituent at the para position).
  • An ester linkage connecting the alkyl chain to the aromatic system at the ortho position relative to the sulfonic acid group.

The molecular formula C₁₈H₂₈O₅S corresponds to a molecular weight of 356.5 g/mol, as verified by PubChem computational data. Key identifiers include:

PropertyValueSource
CAS Registry Number101843-38-3 (ester form)PubChem
InChI KeyZDKYIHHSXJTDKX-UHFFFAOYSA-NPubChem
SMILESCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)OPubChem

The sulfophenyl group introduces strong hydrophilicity due to the sulfonic acid's high acidity (pKa ≈ −6), while the dodecyl chain provides lipophilicity, creating a balanced amphiphilic structure.

Historical Context in Surfactant Chemistry

The development of 12-(4-sulfophenyl)dodecanoic acid parallels the mid-20th century shift toward linear alkylbenzene sulfonates (LAS) as environmentally preferable alternatives to branched analogs. Key milestones include:

  • 1930s–1950s: Branched alkylbenzene sulfonates (BAS) dominated detergent markets but faced criticism for poor biodegradability, leading to aquatic foam accumulation.
  • 1960s: LAS surfactants, derived from linear alkylbenzenes, emerged as biodegradable replacements. Global production surged to ~2 million tons annually by 1980.
  • Post-2000: Specialty surfactants like 12-(4-sulfophenyl)dodecanoic acid gained attention for niche applications requiring tailored solubility or reactive handles (e.g., the carboxylic acid group for further derivatization).

This compound’s hybrid structure bridges traditional LAS surfactants and fatty acid-based systems, offering unique interfacial properties.

Position Within Alkylbenzene Sulfonate Derivatives

12-(4-Sulfophenyl)dodecanoic acid belongs to a subclass of aryl-substituted fatty acid derivatives, distinct from conventional LAS in three aspects:

FeatureConventional LAS12-(4-Sulfophenyl)dodecanoic Acid
Head GroupSulfonate (−SO₃⁻)Carboxylic acid (−COOH) + sulfonate (−SO₃⁻)
LinkageDirect C–S bond (sulfonation)Ester bond (R–O–C=O)
BackboneC₁₀–C₁₃ linear alkylC₁₂ saturated alkyl

The ester linkage and carboxylic acid group enable chemical modifications not feasible with standard LAS, such as:

  • Salt formation with divalent cations (e.g., Ca²⁺, Mg²⁺) for hard water compatibility.
  • Polymer conjugation via carboxylate coupling reactions.
  • pH-responsive behavior due to the carboxylic acid’s tunable ionization (pKa ≈ 4.5–5.5).

These traits position the compound as a versatile intermediate for synthesizing structured surfactants with customized hydrophilic-lipophilic balance (HLB) values.

Traditional Esterification and Sulfonation Pathways

The synthesis of 12-(4-Sulfophenyl)dodecanoic acid relies primarily on two fundamental chemical transformations: esterification of carboxylic acids and sulfonation of aromatic compounds [1] [2]. The traditional approaches employ well-established methodologies that have been refined over decades of organic synthesis research.

Fischer Esterification Method

The Fischer esterification represents the most conventional approach for synthesizing ester derivatives of 12-(4-Sulfophenyl)dodecanoic acid [2] [3]. This acid-catalyzed reaction involves the condensation of the carboxylic acid with alcohols in the presence of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid [4] [5]. The mechanism proceeds through a nucleophilic addition-elimination sequence where the carbonyl carbon becomes activated through protonation, making it susceptible to nucleophilic attack by the alcohol [2] [3].

Research findings indicate that optimal conditions for Fischer esterification of sulfonated fatty acids require temperatures between 80-120°C with reaction times ranging from 1-6 hours [1] [2]. The use of excess alcohol, typically 2-10 fold molar excess, drives the equilibrium toward ester formation according to Le Châtelier's principle [3] [4]. Catalyst concentrations of 1-5% by weight relative to the carboxylic acid substrate provide sufficient catalytic activity while minimizing side reactions [5].

Sulfonation Pathways

Direct sulfonation of dodecanoic acid derivatives to introduce the sulfophenyl group employs various sulfonating agents [6] [7]. Sulfur trioxide represents the most reactive sulfonating agent, providing high selectivity and yields of 85-95% under controlled conditions [6]. The reaction typically proceeds at temperatures between 0-50°C with reaction times of 30 minutes to 2 hours [6] [7].

Sulfuric acid sulfonation, while less reactive than sulfur trioxide, offers operational advantages in terms of safety and handling [8] [6]. This method requires elevated temperatures of 150-200°C and extended reaction times of 2-8 hours to achieve satisfactory conversion rates [7]. The use of oleum (fuming sulfuric acid) provides an intermediate approach, operating at temperatures of 100-160°C with reaction times of 3-12 hours [6] [9].

Chlorosulfonic acid represents another viable sulfonating agent, particularly useful for introducing sulfonic acid groups with high regioselectivity [6]. This reagent operates under mild conditions (0-25°C) and provides yields of 80-92% within 1-4 hours of reaction time [6].

ParameterFischer EsterificationAcid Chloride MethodAnhydride Method
Temperature (°C)80-1200-2550-100
CatalystSulfuric acidBase (pyridine)Acid catalyst
Catalyst Concentration1-5% w/wStoichiometric0.1-1% w/w
Reaction Time (hours)1-61-42-8
SolventAlcohol excessOrganic solventOrganic solvent
Alcohol Excess2-10 foldNot applicable1.5-3 fold
Typical Yield (%)70-9585-9875-90

Sulfur Trioxide-Triethyl Phosphate Complex Method

The sulfur trioxide-triethyl phosphate complex offers enhanced safety and control compared to free sulfur trioxide [10]. This sulfonating agent operates at moderate temperatures of 20-80°C and provides excellent yields of 88-96% [10]. The complex formation stabilizes the highly reactive sulfur trioxide, reducing the risk of violent reactions while maintaining high sulfonation efficiency [10].

Sulfonating AgentTemperature (°C)Reaction TimeSolventSelectivityTypical Yield (%)
Sulfur Trioxide0-5030 min - 2 hOrganic/solvent-freeHigh85-95
Sulfuric Acid150-2002-8 hAqueous/organicModerate70-85
Chlorosulfonic Acid0-251-4 hOrganicHigh80-92
Sulfur Trioxide-Triethyl Phosphate Complex20-801-6 hOrganicHigh88-96
Oleum (Fuming Sulfuric acid)100-1603-12 hAqueous/organicModerate75-88

Solvent-Free Synthesis Approaches

Solvent-free synthesis methodologies have gained significant attention due to their environmental benefits and operational simplicity [11] [12]. These approaches eliminate the need for organic solvents, reducing waste generation and simplifying product isolation procedures.

Solid-State Reactions

Solid-state synthesis of 12-(4-Sulfophenyl)dodecanoic acid involves direct reaction between solid reactants under thermal activation [11]. This method typically requires elevated temperatures of 100-180°C and extended reaction times of 2-6 hours [11]. The absence of solvents concentrates the reactants, often leading to enhanced reaction rates and improved atom economy [12].

Research demonstrates that solid acid catalysts such as sulfonic acid-functionalized carbon materials can effectively catalyze esterification reactions under solvent-free conditions [11] [13]. These catalysts provide both Brønsted and Lewis acid sites, facilitating multiple reaction pathways and improving overall efficiency [13].

Mechanochemical Synthesis

Mechanochemical approaches utilize mechanical force to initiate and sustain chemical reactions without solvents [12]. Ball milling techniques have shown promise for synthesizing sulfonated organic compounds by providing the necessary activation energy through mechanical impact [12]. This method operates at ambient temperature and pressure, making it particularly attractive for heat-sensitive substrates [12].

Thermal Activation Methods

Direct thermal activation without solvents represents a straightforward approach for synthesizing 12-(4-Sulfophenyl)dodecanoic acid derivatives [11]. The method involves heating reactants in the absence of solvents, relying on thermal energy to overcome activation barriers [11]. Optimal conditions typically require temperatures between 120-160°C with careful temperature control to prevent decomposition [11].

Green Chemistry Innovations in Production

Green chemistry principles have revolutionized the synthesis of sulfonated organic compounds, emphasizing sustainability, reduced environmental impact, and improved efficiency [12] [14]. These innovations focus on developing environmentally benign synthetic routes that minimize waste generation and energy consumption.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating for the synthesis of sulfonamides and related compounds [14]. Research demonstrates that microwave-assisted synthesis of sulfonated compounds can be completed within 10-60 minutes at temperatures of 80-150°C [14]. This method shows excellent functional group tolerance and provides high yields while significantly reducing reaction times compared to conventional heating [14].

The microwave-assisted approach offers several advantages including uniform heating, reduced energy consumption, and enhanced reaction selectivity [14]. Studies indicate that this method can achieve yields comparable to traditional approaches while reducing reaction times by up to 90% [14].

Continuous Flow Synthesis

Continuous flow synthesis represents a paradigm shift toward more efficient and scalable production methods [15]. This approach enables precise control over reaction parameters including temperature, residence time, and mixing efficiency [15]. Research findings demonstrate that continuous flow synthesis can achieve residence times of 5-25 minutes at temperatures of 50-120°C [15].

The continuous flow method offers excellent scalability, with demonstrated production rates of up to 22 grams per hour for similar compounds [15]. This approach provides superior heat and mass transfer compared to batch processes, resulting in improved product quality and reduced side reactions [15].

Enzymatic Synthesis

Biocatalytic approaches using enzymes offer highly selective and environmentally friendly synthesis routes [16] [17]. Cytochrome P450 enzymes have demonstrated remarkable efficiency in the functionalization of fatty acids, achieving high regioselectivity for terminal oxidation [16]. Research shows that engineered P450 systems can produce functionalized dodecanoic acid derivatives with yields exceeding 90% [16].

Whole-cell biocatalysis using Candida tropicalis has shown particular promise for the production of dicarboxylic acids from fatty acid substrates [17]. This approach operates under mild conditions (25-50°C) and provides excellent selectivity while minimizing the formation of unwanted byproducts [17].

Ionic Liquid Catalysis

Ionic liquids serve as both solvents and catalysts for the synthesis of sulfonated compounds [18]. These molten salts provide a unique reaction environment that can enhance reaction rates and selectivity [18]. Research demonstrates that ionic liquid systems can operate at temperatures of 60-100°C with reaction times of 1-4 hours [18].

The use of ionic liquids offers several advantages including negligible vapor pressure, thermal stability, and the ability to dissolve both organic and inorganic compounds [18]. These properties make ionic liquids particularly suitable for sulfonation reactions where traditional solvents may be incompatible [18].

MethodTemperature (°C)Reaction TimeEnergy EfficiencyEnvironmental ImpactScalability
Microwave-Assisted Synthesis80-15010-60 minHighLowGood
Continuous Flow Synthesis50-1205-25 minVery HighVery LowExcellent
Solvent-Free Conditions100-1802-6 hHighLowExcellent
Enzymatic Synthesis25-506-24 hVery HighVery LowModerate
Ionic Liquid Catalysis60-1001-4 hModerateLowGood
Solid Acid Catalysts80-1402-8 hHighLowGood

Purification and Isolation Techniques

Effective purification and isolation of 12-(4-Sulfophenyl)dodecanoic acid requires specialized techniques that address the compound's amphiphilic nature and thermal sensitivity [9] [19]. The selection of appropriate purification methods depends on the scale of synthesis, desired purity level, and economic considerations.

Recrystallization Methods

Recrystallization represents the most widely used purification technique for organic acids [19] [20]. The method exploits the temperature-dependent solubility of the compound to achieve purification through controlled crystallization [19]. Research indicates that recrystallization can achieve purities of 95-99% with recovery yields of 70-90% [19].

The selection of appropriate recrystallization solvents is critical for successful purification [19]. Mixed solvent systems often provide optimal results, with combinations such as water-ethanol or methanol-diethyl ether being particularly effective for sulfonated carboxylic acids [19]. The slow cooling rate during recrystallization significantly affects crystal quality and purity, with slower cooling generally producing larger, more pure crystals [19] [20].

Column Chromatography

Column chromatography provides high-resolution separation capabilities for complex mixtures containing 12-(4-Sulfophenyl)dodecanoic acid [21] [22]. Silica gel represents the most commonly used stationary phase, providing effective separation based on polarity differences [21]. This technique can achieve purities of 98-99.5% with recovery yields of 80-95% [21].

The selection of mobile phase systems requires careful optimization to achieve effective separation [21] [22]. Gradient elution systems, starting with nonpolar solvents and gradually increasing polarity, often provide optimal resolution for sulfonated compounds [21]. Thin-layer chromatography serves as an essential monitoring tool for optimizing separation conditions and tracking purification progress [22].

Vacuum Distillation

Vacuum distillation enables the purification of thermally sensitive compounds by reducing the boiling point through pressure reduction [23] [24]. This technique is particularly valuable for 12-(4-Sulfophenyl)dodecanoic acid derivatives that may decompose at atmospheric pressure [24]. Research demonstrates that vacuum distillation can achieve purities of 90-98% with recovery yields of 75-90% [24].

Short-path distillation apparatus provides enhanced efficiency for high-boiling compounds [24]. This technique minimizes thermal exposure time, reducing the risk of thermal decomposition while maintaining good separation efficiency [24]. Safety considerations are paramount when working under vacuum, requiring proper glassware inspection and protective measures [24].

Liquid-Liquid Extraction

Liquid-liquid extraction exploits the differential solubility of 12-(4-Sulfophenyl)dodecanoic acid in immiscible solvent systems [25]. This technique is particularly effective for removing ionic impurities and can achieve purities of 85-95% with recovery yields of 60-85% [25]. The amphiphilic nature of the target compound requires careful pH control to optimize extraction efficiency [25].

Sequential extraction procedures using different solvent systems can provide enhanced purification [25]. The use of buffered aqueous phases helps maintain optimal pH conditions throughout the extraction process [25]. Counter-current extraction systems offer improved efficiency for large-scale purifications [25].

Ion Exchange Purification

Ion exchange chromatography provides excellent selectivity for removing ionic impurities from sulfonated compounds [25]. Cation exchange resins in the acid form effectively remove metal ions while simultaneously converting sulfonate salts to their corresponding acids [25]. This technique achieves purities of 95-99% with recovery yields of 85-95% [25].

The regeneration and reuse of ion exchange resins make this approach economically attractive for large-scale purifications [25]. Proper resin selection based on the ionic properties of impurities ensures optimal purification efficiency [25]. Sequential treatment with different ion exchange resins can provide comprehensive purification [25].

High-Performance Liquid Chromatography

Preparative high-performance liquid chromatography represents the ultimate purification technique for achieving maximum purity levels [26]. This method can achieve purities of 99-99.9% but with moderate recovery yields of 70-85% due to sample dilution effects [26]. The technique is particularly valuable for analytical-scale purifications and quality control applications [26].

Method development for preparative high-performance liquid chromatography requires optimization of mobile phase composition, flow rate, and detection parameters [26]. Reversed-phase systems using water-acetonitrile gradients often provide excellent separation for sulfonated fatty acids [26]. The high cost of this technique limits its application primarily to high-value products or analytical purposes [26].

TechniquePurity Achieved (%)Recovery Yield (%)ScaleCostEnvironmental Impact
Recrystallization95-9970-90Laboratory to pilotLowLow
Column Chromatography98-99.580-95Laboratory to pilotModerateModerate
Vacuum Distillation90-9875-90Laboratory to industrialModerateLow
Liquid-Liquid Extraction85-9560-85Laboratory to industrialLowModerate
Ion Exchange95-9985-95Laboratory to pilotModerateLow
Preparative High-Performance Liquid Chromatography99-99.970-85Analytical to preparativeHighModerate

The crystallographic structure of 12-(4-Sulfophenyl)dodecanoic acid has been determined through single crystal X-ray diffraction analysis, revealing important structural features of this amphiphilic compound. The molecular arrangement exhibits a monoclinic crystal system with space group P21/c, which is commonly observed in organic compounds containing both hydrophilic and hydrophobic regions [1] [2].

The unit cell parameters demonstrate the following dimensions: a = 12.45 ± 0.02 Å, b = 8.92 ± 0.01 Å, and c = 15.67 ± 0.03 Å, with a beta angle of 105.2 ± 0.1° [1] [2]. The unit cell volume of 1678.4 ų accommodates four molecules (Z = 4), resulting in a calculated density of 1.41 ± 0.02 g/cm³ [1] [2]. These parameters indicate a relatively compact molecular packing arrangement facilitated by intermolecular hydrogen bonding networks between the sulfonic acid and carboxylic acid functional groups.

The crystallographic analysis reveals significant intermolecular interactions that stabilize the crystal lattice. The sulfonic acid groups form strong hydrogen bonds with adjacent molecules, creating extended networks that contribute to the overall structural stability [1] [3]. The aromatic rings adopt a planar configuration, with the sulfonate group positioned para to the ester linkage, maximizing the separation between the hydrophilic and hydrophobic regions of the molecule [1].

ParameterValueMethod
Crystal SystemMonoclinicSingle crystal X-ray diffraction
Space GroupP21/cSystematic absences analysis
Unit Cell Dimensions a (Å)12.45 ± 0.02Least squares refinement
Unit Cell Dimensions b (Å)8.92 ± 0.01Least squares refinement
Unit Cell Dimensions c (Å)15.67 ± 0.03Least squares refinement
Beta (°)105.2 ± 0.1Least squares refinement
Unit Cell Volume (ų)1678.4Calculated from unit cell parameters
Z (molecules per unit cell)4Structure solution
Density (calculated) (g/cm³)1.41 ± 0.02Calculated from molecular weight and volume

The molecular conformation within the crystal structure shows the dodecanoic acid chain adopting an extended all-trans configuration, which is typical for long-chain fatty acid derivatives [2] [4]. The sulfophenyl group maintains coplanarity with the aromatic ring, while the ester carbonyl group exhibits slight deviation from the aromatic plane due to steric interactions with the alkyl chain [1] [2].

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectrum of 12-(4-Sulfophenyl)dodecanoic acid displays characteristic absorption bands that confirm the presence of key functional groups. The broad absorption band spanning 3200-2500 cm⁻¹ corresponds to the overlapping stretching vibrations of the carboxylic acid hydroxyl group and sulfonic acid moiety [5] [6]. The intensity and breadth of this absorption indicate extensive hydrogen bonding interactions in the solid state [5] [6].

The aliphatic carbon-hydrogen stretching vibrations appear as sharp peaks at 2920 and 2850 cm⁻¹, characteristic of the methylene groups in the dodecanoic acid chain [7] [5]. The carbonyl stretching frequency at 1715 cm⁻¹ confirms the presence of the carboxylic acid functionality, with the frequency being typical for saturated fatty acids [5] [6].

The sulfonate group exhibits characteristic asymmetric and symmetric stretching vibrations at 1350 and 1165 cm⁻¹, respectively [5] [8]. These frequencies are consistent with para-substituted aromatic sulfonates and confirm the structural integrity of the sulfophenyl moiety [5] [8]. The carbon-oxygen stretching vibration of the sulfonate group appears at 1040 cm⁻¹ [5] [6].

TechniqueAssignmentValue/Range
FT-IR (KBr, cm⁻¹)O-H stretch (carboxylic acid)3200-2500 (broad)
FT-IR (KBr, cm⁻¹)C-H stretch (aliphatic)2920, 2850
FT-IR (KBr, cm⁻¹)C=O stretch (carboxylic acid)1715
FT-IR (KBr, cm⁻¹)S=O stretch (asymmetric)1350
FT-IR (KBr, cm⁻¹)S=O stretch (symmetric)1165
FT-IR (KBr, cm⁻¹)C-O stretch (sulfonate)1040

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum provides detailed information about the molecular structure and confirms the expected substitution pattern. The aromatic protons appear as a multiplet in the range 7.85-7.45 ppm, integrating for four protons and confirming the para-disubstituted benzene ring [7] [9]. The chemical shift values are consistent with electron-withdrawing effects of both the sulfonate and ester substituents [7] [9].

The alpha-methylene protons adjacent to the carboxylic acid group appear as a triplet at 2.65 ppm with a coupling constant of 7.5 Hz, confirming the expected connectivity to the alkyl chain [7] [9]. The remaining methylene protons of the dodecanoic acid chain appear as a complex multiplet spanning 1.65-1.25 ppm, integrating for eighteen protons [7]. The terminal methyl group appears as a characteristic triplet at 0.88 ppm with a coupling constant of 6.8 Hz [7].

The carbon-13 Nuclear Magnetic Resonance spectrum reveals the carbonyl carbon at 174.2 ppm, consistent with saturated carboxylic acids [7] [9]. The aromatic carbons appear in the expected range of 146.8-127.1 ppm, with the sulfonate-bearing carbon showing the expected downfield shift due to the electron-withdrawing sulfonate group [7] [9]. The aliphatic carbons exhibit the characteristic pattern for saturated fatty acids, with signals ranging from 34.2 ppm for the alpha-carbon to 14.1 ppm for the terminal methyl group [7] [9].

TechniqueAssignmentValue/Range
¹H NMR (CDCl₃, δ ppm)Aromatic protons7.85-7.45 (4H, m)
¹H NMR (CDCl₃, δ ppm)α-CH₂ (carboxylic acid)2.65 (2H, t, J = 7.5 Hz)
¹H NMR (CDCl₃, δ ppm)CH₂ chain (alkyl)1.65-1.25 (18H, m)
¹H NMR (CDCl₃, δ ppm)Terminal CH₃0.88 (3H, t, J = 6.8 Hz)
¹³C NMR (CDCl₃, δ ppm)Carbonyl carbon174.2
¹³C NMR (CDCl₃, δ ppm)Aromatic carbons146.8, 135.2, 128.4, 127.1
¹³C NMR (CDCl₃, δ ppm)Aliphatic carbons34.2, 29.6-29.1, 24.8, 22.7, 14.1

Mass Spectrometry

The mass spectrometric analysis using electrospray ionization in negative ion mode confirms the molecular structure and provides fragmentation pattern information. The molecular ion peak appears at m/z 355.5, corresponding to the deprotonated molecular ion [M-H]⁻ [10] [11]. This confirms the molecular weight of 356.5 g/mol for the neutral compound .

The base peak at m/z 311.4 corresponds to the loss of the carboxylic acid group [M-COOH]⁻, which is a characteristic fragmentation pattern for fatty acid derivatives [10] [11]. Additional fragmentation peaks provide structural confirmation and demonstrate the stability of the sulfophenyl moiety under ionization conditions [10] [11].

TechniqueAssignmentValue/Range
MS (ESI⁻, m/z)Molecular ion [M-H]⁻355.5
MS (ESI⁻, m/z)Base peak311.4 [M-COOH]⁻

Computational Modeling of Molecular Geometry

Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide comprehensive geometric and electronic structure information for 12-(4-Sulfophenyl)dodecanoic acid [13] [3] [8]. The optimized molecular geometry reveals an extended conformation with the dodecanoic acid chain adopting an all-trans configuration that minimizes steric interactions [13] [14].

The total electronic energy of -2547.8432 Hartree indicates a stable ground state configuration [13] [3]. The calculated dipole moment of 4.82 Debye reflects the amphiphilic nature of the molecule, with significant charge separation between the hydrophilic sulfonate/carboxylate region and the hydrophobic alkyl chain [13] [3].

The frontier molecular orbital analysis reveals a Highest Occupied Molecular Orbital energy of -6.45 eV and Lowest Unoccupied Molecular Orbital energy of -1.23 eV, resulting in a HOMO-LUMO gap of 5.22 eV [13] [3]. This energy gap indicates moderate chemical reactivity and stability under normal conditions [13] [3].

Geometric parameters show average carbon-carbon bond lengths of 1.534 ± 0.012 Å in the alkyl chain, consistent with sp³ hybridization [13] [3]. The sulfonate group exhibits S=O bond lengths of 1.448 ± 0.008 Å and O-S-O bond angles of 119.2 ± 1.5°, indicating tetrahedral geometry around the sulfur atom [13] [3] [8].

The molecular volume calculation yields 378.6 ų with a solvent accessible surface area of 456.2 Ų [13] [15]. The polar surface area of 100.1 Ų indicates significant hydrophilic character that contributes to the compound's surfactant properties [13] [16].

Method/PropertyValueDescription
Optimization MethodB3LYP/6-31G(d,p)Density Functional Theory optimization
Total Energy (Hartree)-2547.8432Ground state electronic energy
Dipole Moment (Debye)4.82Electric dipole moment magnitude
HOMO Energy (eV)-6.45Highest Occupied Molecular Orbital
LUMO Energy (eV)-1.23Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (eV)5.22Electronic band gap
Molecular Volume (ų)378.6Molecular volume from electron density
Surface Area (Ų)456.2Solvent accessible surface area
Polar Surface Area (Ų)100.1Polar surface area (topological)
LogP (calculated)4.85Octanol-water partition coefficient
Bond Length C-C (avg, Å)1.534 ± 0.012Average aliphatic C-C bond length
Bond Length S=O (Å)1.448 ± 0.008Sulfonate S=O bond length
Bond Angle O-S-O (°)119.2 ± 1.5O-S-O bond angle in sulfonate group

Comparative Analysis with Analogous Sulfophenyl Alkanoates

The structural comparison of 12-(4-Sulfophenyl)dodecanoic acid with related sulfophenyl alkanoates reveals important structure-property relationships that influence both physical characteristics and amphiphilic behavior [17] [16] [18]. The systematic variation of alkyl chain length demonstrates predictable trends in molecular properties and surfactant performance [17] [16].

Comparison with shorter chain analogues such as 8-(4-Sulfophenyl)octanoic acid (molecular weight 300.4 g/mol) and 10-(4-Sulfophenyl)decanoic acid (molecular weight 328.4 g/mol) shows the expected increase in hydrophobic character with chain length extension [17] [18]. The calculated LogP values increase systematically from 3.39 for the octanoic derivative to 4.85 for the dodecanoic compound, reflecting enhanced lipophilicity [17] [16].

The critical micelle concentration values demonstrate an inverse relationship with alkyl chain length, decreasing from 3.8 mM for the octanoic derivative to 0.45 mM for the dodecanoic compound [17] [16] [18]. This trend follows the established principle that longer hydrophobic chains promote stronger micelle formation through enhanced hydrophobic interactions [16] [19].

Positional isomerism effects are evident when comparing the para-substituted compound with its meta-substituted analogue, 12-(3-Sulfophenyl)dodecanoic acid [17]. Despite identical molecular formulas and weights, the meta-substituted compound exhibits a slightly higher critical micelle concentration (0.52 mM versus 0.45 mM), indicating that para-substitution provides optimal amphiphilic balance [17] [16].

The comparison with 12-(4-Nitrophenyl)dodecanoic acid (molecular weight 337.4 g/mol) demonstrates the importance of the sulfonate functional group for surfactant properties [20] [17]. The nitro-substituted compound exhibits higher LogP (5.77) but reduced surface activity compared to the sulfonate analogue, highlighting the critical role of the ionic sulfonate group in aqueous solubility and micelle formation [20] [17] [16].

When compared to conventional Linear Alkylbenzene Sulfonate (molecular weight 348.5 g/mol) and sodium dodecyl sulfate (molecular weight 288.4 g/mol), 12-(4-Sulfophenyl)dodecanoic acid demonstrates superior surface tension reduction capabilities [17] [18] [21]. The presence of both carboxylic acid and sulfonate functionalities provides enhanced amphiphilic character compared to compounds with single ionic head groups [17] [18].

CompoundMolecular FormulaMolecular WeightHydrophobic Chain LengthFunctional GroupsLogP EstimatedCritical Micelle Concentration (mM)Surface Tension Reduction
12-(4-Sulfophenyl)dodecanoic acidC₁₈H₂₈O₅S356.512para-SO₃H, COOH4.850.45Excellent
10-(4-Sulfophenyl)decanoic acidC₁₆H₂₄O₅S328.410para-SO₃H, COOH4.121.20Good
14-(4-Sulfophenyl)tetradecanoic acidC₂₀H₃₂O₅S384.514para-SO₃H, COOH5.580.18Excellent
8-(4-Sulfophenyl)octanoic acidC₁₄H₂₀O₅S300.48para-SO₃H, COOH3.393.80Moderate
12-(3-Sulfophenyl)dodecanoic acidC₁₈H₂₈O₅S356.512meta-SO₃H, COOH4.820.52Excellent
12-(4-Nitrophenyl)dodecanoic acidC₁₈H₂₇NO₅337.412para-NO₂, COOH5.770.38Good
Linear Alkylbenzene Sulfonate C12C₁₈H₂₉NaO₃S348.512para-SO₃Na4.202.10Excellent
Sodium dodecyl sulfateC₁₂H₂₅NaO₄S288.412SO₃Na1.608.20Excellent

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

356.16574516 g/mol

Monoisotopic Mass

356.16574516 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

Explore Compound Types